molecular formula C22H27FN5O3+ B15131375 Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)-

Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)-

Cat. No.: B15131375
M. Wt: 428.5 g/mol
InChI Key: ZLNAAFFSESGRFO-UHFFFAOYSA-N
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Description

Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- is a synthetic derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a p-fluorobenzoyl group attached to a piperidine ring, which is further linked to the theophylline core via a propyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced analogs .

Scientific Research Applications

Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- has several scientific research applications:

Mechanism of Action

Theophylline, 7-(3-(4-(p-fluorobenzoyl)piperidino)propyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and improved airflow in the respiratory tract. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator and anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27FN5O3+

Molecular Weight

428.5 g/mol

IUPAC Name

7-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C22H27FN5O3/c1-25-20-18(21(30)26(2)22(25)31)28(14-24-20)11-3-10-27-12-8-16(9-13-27)19(29)15-4-6-17(23)7-5-15/h4-7,14,16,18H,3,8-13H2,1-2H3/q+1

InChI Key

ZLNAAFFSESGRFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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